1,2-Dimethylbenzimidazole

描述

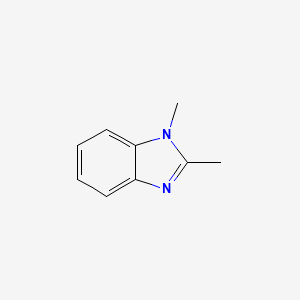

1,2-Dimethylbenzimidazole (CAS 2876-08-6) is a bicyclic heteroaromatic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . Structurally, it features a benzene ring fused to an imidazole ring, with methyl groups at the 1- and 2-positions (Figure 3, ). This substitution pattern significantly influences its electronic properties, as evidenced by its UV-vis spectral behavior and pKa of ~4.8 in aqueous buffer solutions .

The compound is synthesized via methods such as oxidative cyclocondensation of o-phenylenediamine derivatives or alkylation of benzimidazole precursors . Notably, it has emerged as a promising chemotype in drug discovery, particularly as a modulator of nicotinate phosphoribosyltransferase (NAPRT).

属性

IUPAC Name |

1,2-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQIBTFOXWGAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310238 | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-08-6 | |

| Record name | 2876-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation Reactions

Condensation reactions are a traditional method for synthesizing benzimidazoles. This method typically involves the reaction of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions.

- General Procedure :

- Combine o-phenylenediamine with a suitable carboxylic acid or aldehyde.

- Heat the mixture at elevated temperatures (around 150–200°C) for several hours.

- Isolate the product through recrystallization or chromatography.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions have emerged as efficient alternatives for synthesizing substituted benzimidazoles, including 1,2-dimethylbenzimidazole.

- Procedure Using Copper(I) Iodide :

- A mixture of N-(2-bromophenyl)-N-methylethanimidamide and cesium carbonate is prepared in DMSO.

- Copper(I) iodide is added as a catalyst.

- The reaction is stirred at room temperature for several hours.

- The resulting product is analyzed using NMR for yield determination.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to enhance the efficiency of benzimidazole formation by reducing reaction times and improving yields.

- Microwave Technique :

- Combine N-phenyl-o-phenylenediamine with benzaldehyde in a microwave reactor.

- Use Er(OTf)₃ as a catalyst at low concentrations (1% mol).

- Apply microwave irradiation for a short duration (typically less than an hour).

- Purify the product via crystallization.

The following table summarizes various preparation methods for this compound, including yields and conditions:

Key Observations:

- The copper-catalyzed method generally provides higher yields compared to traditional condensation methods.

- Microwave-assisted synthesis significantly reduces reaction time while maintaining high yields.

- The choice of solvent and catalyst plays a critical role in optimizing the synthesis process.

化学反应分析

Types of Reactions: 1,2-Dimethylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, are common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as nitric acid, bromine, sulfuric acid, and acyl chlorides.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

科学研究应用

1,2-Dimethylbenzimidazole has a wide range of scientific research applications:

作用机制

1,2-Dimethylbenzimidazole exerts its effects through various mechanisms:

Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to purines.

Pathways Involved: The compound can inhibit enzymes involved in DNA synthesis and repair, leading to its potential use in anticancer therapies.

相似化合物的比较

(a) 5,6-Dimethylbenzimidazole (CAS 582-60-5)

- Molecular Formula : C₉H₁₀N₂ (identical to 1,2-dimethylbenzimidazole).

- Synthesis : Prepared via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid under ambient conditions .

- Key Difference : Methyl groups at the 5- and 6-positions alter electronic distribution, reducing basicity compared to this compound (pKa ~4.2 vs. ~4.8) .

(b) 1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole

(c) Benzimidazole-2-thione Derivatives

Key Findings:

- 5,6-Dimethylbenzimidazole is critical in microbial metabolism but lacks direct therapeutic applications in humans .

Physicochemical Properties

| Property | This compound | 5,6-Dimethylbenzimidazole | Benzimidazole-2-thione |

|---|---|---|---|

| Melting Point | 128–130°C | 205–207°C | 180–185°C |

| Solubility | Moderate in DMSO | Low in water | High in DMSO |

| pKa | ~4.8 | ~4.2 | ~3.5 (thiol group) |

| LogP | 1.9 | 2.1 | 1.5 |

生物活性

1,2-Dimethylbenzimidazole (DMB) is a derivative of benzimidazole, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of DMB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzene ring fused with an imidazole ring, with two methyl groups attached to the first and second carbon atoms of the imidazole. This structural modification significantly influences its biological activity.

Biological Activities

-

Anticancer Activity

- DMB and its derivatives have been investigated for their anticancer properties. Studies indicate that compounds containing the benzimidazole moiety can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. For instance, certain DMB derivatives have shown promising activity against various cancer cell lines, including breast and liver cancer cells .

- A specific study demonstrated that a benzimidazole derivative exhibited strong cytotoxic effects against K562 leukemia cells with an IC50 value of approximately 2.68 μmol/L . This compound induced apoptosis through intrinsic pathways, highlighting the potential of DMB in oncological applications.

-

Antimicrobial Activity

- DMB has also been evaluated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds derived from DMB have shown effectiveness against various bacterial strains and fungi .

- A study reported that certain DMB derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

-

Antiparasitic Activity

- The antiparasitic properties of DMB have been explored in relation to diseases such as malaria. Some studies suggest that benzimidazole derivatives may inhibit the growth of Plasmodium species, the causative agents of malaria . The selectivity indices observed in these studies indicate a promising therapeutic window for DMB-based compounds.

- Other Biological Activities

The mechanisms underlying the biological activities of DMB are multifaceted:

- Topoisomerase Inhibition : DMB derivatives have been shown to inhibit topoisomerase I and II enzymes, leading to DNA damage and subsequent apoptosis in cancer cells .

- DNA Intercalation : The planar structure of benzimidazole allows it to intercalate into DNA, disrupting replication processes.

- Protein Kinase Inhibition : Some studies suggest that DMB may inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation .

Case Studies

Several case studies highlight the therapeutic potential of DMB:

- Case Study 1 : A synthesized derivative of DMB was tested against various cancer cell lines (e.g., MDA-MB-231) and demonstrated significant reduction in cell viability at concentrations as low as 17 μmol/L .

- Case Study 2 : In vitro studies on antimicrobial activity revealed that a series of DMB derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL against selected bacterial strains .

Research Findings

Recent research has expanded our understanding of the biological activity of DMB:

| Activity | Effect | IC50/Other Metrics |

|---|---|---|

| Anticancer | Cytotoxicity against K562 cells | IC50 = 2.68 μmol/L |

| Antimicrobial | Activity against Gram-positive bacteria | MIC = 5-20 μg/mL |

| Antiparasitic | Inhibition of Plasmodium spp. growth | Selectivity Index >121 |

| Anti-inflammatory | Reduction in inflammatory markers | Not quantified |

常见问题

What are the most efficient synthetic routes for 1,2-dimethylbenzimidazole, and how do reaction conditions influence yield?

Basic Methodological Approach:

this compound is typically synthesized via the Phillips-Ladenburg reaction, which involves cyclocondensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents under acidic conditions . For example, tert-butyl nitrite-mediated nitrogen transfer reactions enable the synthesis of benzimidazoles at room temperature, avoiding harsh catalysts . A recent advance employs microdroplet chemistry, where formic acid reacts with 4,5-dimethyl-1,2-phenylenediamine in ambient conditions, achieving a 38% yield despite steric hindrance from methyl groups .

Advanced Consideration:

Reaction efficiency is highly substituent-dependent. Electron-donating groups (e.g., methoxy) improve yields (67% for 4-methoxybenzimidazole), while strong electron-withdrawing groups (e.g., nitro-) can halt product formation entirely . Steric effects in 4,5-dimethyl-substituted precursors further reduce yields, necessitating optimization of stoichiometry or alternative catalysts .

How can structural contradictions in NMR or mass spectrometry data be resolved during characterization of this compound derivatives?

Basic Methodological Approach:

Use 2D NMR techniques (e.g., COSY, HSQC) to confirm regiochemistry and distinguish between N-1 and N-2 methylation. For example, NOE correlations in this compound can resolve ambiguity in methyl group positioning . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks, particularly when synthesizing analogs with isotopic labeling or heteroatom substitutions .

Advanced Consideration:

Contradictions may arise from tautomerism or solvent-dependent conformational changes. UV-vis spectroscopy in buffered solutions (pH 2–12) can reveal protonation states and tautomeric equilibria, as demonstrated by pKa determination studies .

What strategies address low yields in multicomponent reactions involving this compound intermediates?

Basic Methodological Approach:

Base-promoted sequential multicomponent assays are effective for synthesizing N-thiomethyl benzimidazoles. Using mild bases like K₂CO₃ avoids side reactions, while thiomethylating agents (e.g., dimethyl disulfide) enhance regioselectivity .

Advanced Consideration:

Microdroplet synthesis accelerates reaction kinetics by 10³–10⁶ times compared to bulk solutions. For example, ambient microdroplet reactions between formic acid and diamines achieve near-quantitative yields for simple benzimidazoles but require optimization for sterically hindered derivatives .

How does the 1,2-dimethyl substitution pattern influence biological activity in antimicrobial studies?

Basic Methodological Approach:

The methyl groups enhance lipophilicity, improving membrane permeability. Standard assays (e.g., MIC against Staphylococcus aureus) show that this compound derivatives exhibit moderate activity (MIC = 32–64 µg/mL), but activity is highly scaffold-dependent .

Advanced Consideration:

Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the 4-position (e.g., Cl, NO₂) enhance antibacterial potency by 4–8 fold, likely via target protein binding modulation . Computational docking (e.g., with E. coli DNA gyrase) can rationalize these trends .

What mechanistic insights explain the role of this compound in coenzyme B12-dependent enzymes?

Advanced Research Focus:

In diol dehydratases, 5,6-dimethylbenzimidazole (a structural analog) coordinates cobalt in adenosylcobalamin, stabilizing radical intermediates during 1,2-propanediol dehydration . Mutagenesis studies show that replacing dimethyl groups with hydrogen or bulkier substituents disrupts coenzyme-protein interactions, reducing catalytic efficiency by >90% .

How can synthetic byproducts or degradation products of this compound be identified and mitigated?

Advanced Analytical Workflow:

LC-MS/MS : Monitor reaction mixtures in real-time to detect intermediates (e.g., monoalkylated diamines or open-chain amides) .

Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 250°C suggests inert-atmosphere handling is critical .

Green Chemistry Approaches : Replace traditional solvents (e.g., DMF) with ionic liquids to suppress side reactions and improve recyclability .

What computational methods predict the electronic properties of this compound for material science applications?

Advanced Methodological Approach:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, polarizability, and dipole moments. For example, methyl groups lower the HOMO energy (-6.2 eV vs. -5.8 eV for unsubstituted benzimidazole), enhancing stability in optoelectronic materials .

How do pH and solvent polarity affect the spectroscopic properties of this compound?

Basic Methodological Approach:

UV-vis spectroscopy in buffered solutions (pH 2–12) shows a hypsochromic shift at acidic pH due to protonation at N-3, with λmax shifting from 280 nm (neutral) to 265 nm (protonated) . Solvatochromic studies in DMSO vs. hexane reveal polarity-dependent emission quenching, relevant for fluorescence tagging applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。